molecular formula C14H12Br2 B1592733 4,4'-Dibromo-2,2'-dimethylbiphenyl CAS No. 31458-17-0

4,4'-Dibromo-2,2'-dimethylbiphenyl

Cat. No.: B1592733
CAS No.: 31458-17-0
M. Wt: 340.05 g/mol
InChI Key: HEGPQHVSIHVFIP-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2,2’-dimethylbiphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms are substituted at the 4 and 4’ positions, and two methyl groups are substituted at the 2 and 2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-2,2’-dimethylbiphenyl can be synthesized through several methods. One common approach involves the bromination of 2,2’-dimethylbiphenyl using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 4 and 4’ positions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dibromo-2,2’-dimethylbiphenyl may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include 4,4’-dimethylbiphenyl derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include 4,4’-dibromo-2,2’-dimethylbiphenyl carboxylic acids or ketones.

    Reduction: Products include 4,4’-dimethylbiphenyl.

Scientific Research Applications

4,4’-Dibromo-2,2’-dimethylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’-dimethylbiphenyl involves its interaction with various molecular targets. The bromine atoms and methyl groups influence its reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: Lacks the methyl groups at the 2 and 2’ positions.

    2,2’-Dimethylbiphenyl: Lacks the bromine atoms at the 4 and 4’ positions.

    4,4’-Diiodo-2,2’-dimethylbiphenyl: Contains iodine atoms instead of bromine atoms at the 4 and 4’ positions.

Uniqueness

4,4’-Dibromo-2,2’-dimethylbiphenyl is unique due to the presence of both bromine atoms and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with the other similar compounds.

Properties

IUPAC Name

4-bromo-1-(4-bromo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPQHVSIHVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629872
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-17-0
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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